What is Acedapsone-d8 and its primary use in research?
What is Acedapsone-d8 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone-d8 is the deuterated form of Acedapsone, a long-acting prodrug of the antibacterial and antimalarial agent, Dapsone.[1] In the field of biomedical research and drug development, stable isotope-labeled compounds like Acedapsone-d8 are indispensable tools. The primary application of Acedapsone-d8 is as an internal standard in bioanalytical assays, particularly in pharmacokinetic and drug metabolism studies. Its use in conjunction with mass spectrometry ensures accurate quantification of Acedapsone in complex biological matrices by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of Acedapsone-d8, its properties, and its principal application in research.
Physicochemical Properties of Acedapsone
Acedapsone, also known as diacetyldapsone, is chemically N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide.[2] Key physicochemical properties are summarized in the table below. The molecular weight of Acedapsone-d8 will be higher than that of Acedapsone by approximately 8 Da, corresponding to the eight deuterium atoms.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆N₂O₄S | [3] |
| Molecular Weight | 332.37 g/mol | [3] |
| Appearance | White or slightly yellow crystals | [4][5] |
| Melting Point | 289-292 °C | [4][5] |
| Solubility | Almost insoluble in water | [4][5] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | [6] |
| InChI | InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | [2] |
Primary Use in Research: Internal Standard for Quantitative Bioanalysis
The core function of Acedapsone-d8 in a research setting is to serve as an ideal internal standard for the quantification of Acedapsone in biological samples (e.g., plasma, serum, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical and physical properties of Acedapsone-d8 to the unlabeled analyte, Acedapsone, ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its distinct mass allows for separate detection by the mass spectrometer, enabling precise and accurate quantification of the analyte.
Signaling Pathway Context: Pharmacokinetics of Acedapsone
Acedapsone is a prodrug that is slowly metabolized in the body to Dapsone, the active therapeutic agent. The pharmacokinetic profile of Acedapsone and its conversion to Dapsone is a critical area of study. Acedapsone-d8 is instrumental in elucidating these pharmacokinetic pathways.
Experimental Protocol: Quantification of Acedapsone in Human Plasma using LC-MS/MS with Acedapsone-d8 Internal Standard
The following is a representative experimental protocol for the quantitative analysis of Acedapsone in human plasma. This protocol is adapted from established methods for the analysis of Dapsone and related compounds.[7][8]
Materials and Reagents
-
Acedapsone reference standard
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Acedapsone-d8 (internal standard)
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Human plasma (with K2EDTA as anticoagulant)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Ammonium Acetate
-
Formic Acid
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Deionized Water
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Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa PCX)[8]
Sample Preparation (Solid Phase Extraction)
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Spiking: To 200 µL of human plasma, add 50 µL of Acedapsone-d8 internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, add the appropriate concentration of Acedapsone standard solution.
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Precipitation: Add 200 µL of 5mM Ammonium Acetate and vortex.[7]
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SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.[7]
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate solution).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Instrumentation and Conditions
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 10 µL.[8]
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
The mass spectrometer is operated in positive ion mode. The MRM transitions for Acedapsone and Acedapsone-d8 need to be optimized. The following are hypothetical yet plausible transitions based on the structure of Acedapsone.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acedapsone | 333.1 | 291.1 | 20 |
| 333.1 | 156.1 | 25 | |
| Acedapsone-d8 | 341.1 | 299.1 | 20 |
| 341.1 | 164.1 | 25 |
Note: These values are illustrative and require empirical optimization on the specific instrument used.
Experimental Workflow Diagram
Data Analysis and Quality Control
The concentration of Acedapsone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Acedapsone-d8). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Acedapsone in the unknown samples is then interpolated from this calibration curve.
Method validation should be performed according to regulatory guidelines and include assessments of:
-
Linearity: The range over which the assay is accurate.
-
Accuracy and Precision: Intra- and inter-day variability.
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Selectivity and Specificity: Ensuring no interference from endogenous components.
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Matrix Effect: Assessing the impact of the biological matrix on ionization.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under different storage conditions.
Conclusion
Acedapsone-d8 is a critical tool for researchers in drug development and pharmacology. Its primary role as an internal standard in LC-MS/MS-based bioanalysis enables the accurate and precise quantification of Acedapsone in biological matrices. This, in turn, facilitates essential research into the pharmacokinetics, metabolism, and efficacy of Acedapsone as a therapeutic agent. The methodologies outlined in this guide provide a framework for the effective utilization of Acedapsone-d8 in a research setting.
References
- 1. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acedapsone - Wikipedia [en.wikipedia.org]
- 3. Acedapsone | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acedapsone CAS#: 77-46-3 [m.chemicalbook.com]
- 5. acedapsone | 77-46-3 [chemicalbook.com]
- 6. ClinPGx [clinpgx.org]
- 7. isca.me [isca.me]
- 8. agilent.com [agilent.com]
